molecular formula C11H24ClN B2756940 (1-Ethylcyclooctyl)methanamine;hydrochloride CAS No. 2377031-48-4

(1-Ethylcyclooctyl)methanamine;hydrochloride

Cat. No.: B2756940
CAS No.: 2377031-48-4
M. Wt: 205.77
InChI Key: RSXJUUBKQDYHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethylcyclooctyl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a derivative of methanamine, where the amine group is attached to a cyclooctyl ring substituted with an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclooctyl)methanamine;hydrochloride typically involves the alkylation of cyclooctylmethanamine with ethyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclooctyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1-Ethylcyclooctyl)methanamine;hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethylcyclooctyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctylmethanamine: Lacks the ethyl substitution, resulting in different chemical properties.

    Ethylcyclohexylamine: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.

    Methanamine derivatives: Various derivatives with different alkyl or aryl substitutions.

Uniqueness

(1-Ethylcyclooctyl)methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its larger ring size compared to cyclohexyl derivatives provides different steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(1-ethylcyclooctyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXJUUBKQDYHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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